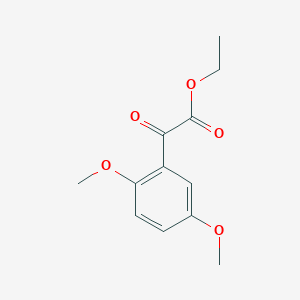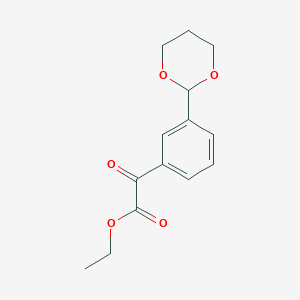
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, commonly referred to as MCCA, is a cyclic organic compound with a molecular formula of C9H14O4. It is a colorless, crystalline solid that is soluble in water and organic solvents. MCCA is used in many scientific and industrial applications, including as a reagent in organic synthesis and as a catalyst in various reactions. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In addition, MCCA has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Enzymatic Synthesis and Structural Studies : Goswami and Kissick (2009) developed an efficient process for synthesizing (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid using Candida antarctica lipase. This process yielded over 99.9% enantiomeric excess, demonstrating its potential for producing chiral compounds in organic synthesis (Goswami & Kissick, 2009). Additionally, Chan et al. (1991) studied the structures of similar cyclohexane derivatives using NMR spectroscopy and X-ray crystallography, providing insights into their molecular conformations (Chan et al., 1991).
Conformational Analysis in Organic Synthesis : Buñuel et al. (1996, 1997) examined the conformational aspects of related cyclohexanone compounds. Their studies revealed how the cyclohexanone ring adopts specific conformations that influence the chemical properties and reactivity of these molecules (Buñuel et al., 1996), (Buñuel et al., 1997).
Applications in Polymer Science : Moszner et al. (1997, 1999) explored the radical polymerization of multifunctional 2-vinylcyclopropanes synthesized from similar methoxycarbonyl cyclopropane carboxylic acids. These studies contribute to the field of polymer science, particularly in the synthesis of crosslinked polymers with specific properties (Moszner et al., 1997), (Moszner et al., 1999).
Chemical Trapping and Photoprotection : Shevchenko et al. (2008) and Zabadal et al. (2001) investigated chemical traps for carbene derivatives and photoremovable protecting groups for carboxylic acids, respectively. These studies are significant in the context of synthetic organic chemistry, offering methods for controlling and manipulating chemical reactions (Shevchenko et al., 2008), (Zabadal et al., 2001).
Biological Synthesis and Environmental Studies : Keith et al. (1952) discussed the anaerobic decomposition of related compounds, providing insights into microbial metabolism and environmental degradation pathways (Keith et al., 1952).
Propriétés
IUPAC Name |
(1S,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPVRGRPPYECC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641343 | |
| Record name | (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
CAS RN |
200948-89-6, 2484-60-8 | |
| Record name | 1-Methyl (1S,2S)-1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200948-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















